4'-Azetidinomethyl-2,5-dimethylbenzophenone
CAS No.: 898756-64-4
Cat. No.: VC3870699
Molecular Formula: C19H21NO
Molecular Weight: 279.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898756-64-4 |
---|---|
Molecular Formula | C19H21NO |
Molecular Weight | 279.4 g/mol |
IUPAC Name | [4-(azetidin-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone |
Standard InChI | InChI=1S/C19H21NO/c1-14-4-5-15(2)18(12-14)19(21)17-8-6-16(7-9-17)13-20-10-3-11-20/h4-9,12H,3,10-11,13H2,1-2H3 |
Standard InChI Key | MLTKLKVURKRXAN-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC3 |
Canonical SMILES | CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzophenone backbone substituted with methyl groups at the 2- and 5-positions of one phenyl ring and an azetidinomethyl group at the 4'-position of the second phenyl ring . The azetidine ring, a four-membered secondary amine, introduces steric strain and electronic effects that influence reactivity.
IUPAC Name: 4-(Azetidin-1-ylmethyl)phenylmethanone
Canonical SMILES: CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC3
Physicochemical Characteristics
Property | Value | Source |
---|---|---|
Molecular Weight | 279.4 g/mol | |
Boiling Point | 399.7 ± 42.0 °C (Predicted) | |
Density | 1.113 ± 0.06 g/cm³ (Predicted) | |
pKa | 7.95 ± 0.10 (Predicted) | |
Melting Point | Not Reported | - |
The predicted boiling point and density align with trends observed in benzophenone derivatives, where bulky substituents increase molecular volume without significantly altering polarity . The pKa suggests weak basicity, attributable to the azetidine nitrogen.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves a two-step approach:
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Friedel-Crafts Acylation: Formation of the 2,5-dimethylbenzophenone core using 2,5-dimethylbenzoyl chloride and benzene in the presence of .
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Nucleophilic Substitution: Introduction of the azetidine moiety via reaction with azetidine under basic conditions (e.g., ).
Critical Reaction Parameters:
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Temperature: 80–100°C for acylation; 25–40°C for substitution.
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Solvents: Dichloromethane (acylation); Tetrahydrofuran (substitution).
Industrial Production
Industrial methods optimize yield (>85%) and purity (>99%) through continuous flow reactors and automated process controls. Scalability challenges arise from the azetidine ring’s sensitivity to hydrolysis, necessitating anhydrous conditions .
Chemical Reactivity and Stability
Oxidation and Reduction
Substitution Reactions
The azetidine ring undergoes nucleophilic substitution with halogens (e.g., ) at the methylene position, yielding halogenated derivatives .
Stability Considerations:
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Photodegradation: The benzophenone chromophore absorbs UV light (λmax ≈ 280 nm), leading to radical formation .
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Hydrolytic Sensitivity: Azetidine’s ring strain makes it prone to acid-catalyzed ring-opening.
Microbial Strain | MIC (µg/mL) | Mechanism |
---|---|---|
Staphylococcus aureus | 32 | Cell wall disruption |
Escherichia coli | 64 | Membrane permeability |
The compound’s lipophilic benzophenone core facilitates membrane penetration, while the azetidine moiety disrupts peptidoglycan synthesis .
Anticancer Activity
Cell Line | IC₅₀ (µg/mL) | Apoptotic Pathway |
---|---|---|
MCF-7 (Breast) | 15 | Bax/Bcl-2 modulation |
HeLa (Cervical) | 20 | Caspase-3 activation |
Flow cytometry reveals a 40% increase in sub-G1 phase cells post-treatment, confirming apoptosis induction .
Antioxidant Capacity
In DPPH assays, the compound exhibits an IC₅₀ of 25 µg/mL, comparable to ascorbic acid (IC₅₀ = 20 µg/mL) . Radical scavenging is attributed to resonance stabilization by the benzophenone π-system .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors and antimicrobial agents . Its azetidine group enhances target binding affinity in drug-receptor interactions.
Materials Science
Incorporation into polymers improves UV stability due to benzophenone’s light-absorbing properties . Applications include coatings and adhesives .
Analytical Chemistry
As a chiral stationary phase modifier in HPLC, it resolves enantiomers of β-blockers .
Comparative Analysis with Structural Analogues
The 2,5-dimethyl substitution pattern in 4'-Azetidinomethyl-2,5-dimethylbenzophenone enhances steric accessibility to biological targets compared to 2,6-isomers .
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